molecular formula C11H18O2 B14227629 2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one CAS No. 827615-86-1

2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one

Cat. No.: B14227629
CAS No.: 827615-86-1
M. Wt: 182.26 g/mol
InChI Key: WBBONJVPVNIJSR-UHFFFAOYSA-N
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Description

2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one is an organic compound with a unique structure that combines a cyclohexanone ring with a methoxybutenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one can be synthesized through several methods. One common approach involves the acid-catalyzed aldol condensation of cyclohexanone with 3-methoxybut-3-en-1-al. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its potential antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a methoxybutenyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

827615-86-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-(3-methoxybut-3-enyl)cyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-9(13-2)7-8-10-5-3-4-6-11(10)12/h10H,1,3-8H2,2H3

InChI Key

WBBONJVPVNIJSR-UHFFFAOYSA-N

Canonical SMILES

COC(=C)CCC1CCCCC1=O

Origin of Product

United States

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